molecular formula C15H8F2N4O2S B2987836 6-[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 2380189-95-5

6-[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B2987836
M. Wt: 346.31
InChI Key: YUPJJOQJNTZEPX-UHFFFAOYSA-N
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Description

The compound “6-[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one” is a complex organic molecule. It has a molecular weight of 420.388 Da . The molecule consists of a thieno[2,3-d]pyrimidin-4-one core, which is substituted with a 3,4-difluorophenyl group and a 1,2,4-oxadiazol-5-yl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several rings and functional groups. The molecule has a formal charge of 0 . The SMILES notation provides a text representation of the molecule’s structure .

Future Directions

The future directions for this compound could involve further exploration of its potential uses, such as in the development of new drugs. The compound’s structure suggests it could be a key structural fragment of antiviral agents .

properties

IUPAC Name

6-[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F2N4O2S/c1-6-10-13(22)18-5-19-15(10)24-11(6)14-20-12(21-23-14)7-2-3-8(16)9(17)4-7/h2-5H,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPJJOQJNTZEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC=N2)C3=NC(=NO3)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H-thieno[2,3-d]pyrimidin-4-one

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